molecular formula C14H12N2O8S2 B085508 Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- CAS No. 119-72-2

Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-

Cat. No. B085508
CAS RN: 119-72-2
M. Wt: 400.4 g/mol
InChI Key: GHBWBMDGBCKAQU-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonic acid derivatives involves specific chemical reactions. For instance, Rublova et al. (2017) describe the synthesis of structural isomers related to benzenesulfonic acid by the interaction of certain sulfonamides with chlorosulfonic acid. These compounds were structurally characterized by X-ray single crystal diffraction, which provides insights into the molecular architecture of such complex molecules (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonic acid derivatives can be complex. The study by Rublova et al. (2017) reveals that these molecules are organized as molecular crystals, cross-linked by hydrogen bonds. The molecular-electronic structure was analyzed using ab initio quantum-chemical calculations, demonstrating the concentration of charge density on electronegative atoms (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonic acid derivatives can be varied and complex. For example, the synthesis process as described by Rublova et al. (2017) involves the formation of hydrogen bonds and the analysis of kinetic investigations of substitution reactions in aqueous solutions, indicating a complex chemical behavior (Rublova et al., 2017).

Scientific Research Applications

  • Proton-transfer Compounds :

    • (Smith & Wermuth, 2017): The study investigates proton-transfer compounds involving (4-aminophenyl)arsonic acid and strong organic acids. The structures of these compounds at 200 K are determined, focusing on their hydrogen–bonding patterns. This research could provide insights into the behavior of related benzenesulfonic acid derivatives.
  • Optically Active α-Amino Acid Derivatives :

    • (Foresti, Palmieri, Petrini, & Profeta, 2003): The paper describes the synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes. These compounds are crucial for producing biologically active compounds, highlighting the pharmaceutical potential of benzenesulfonic acid derivatives.
  • Catalysis in Alcohol Oxidation :

    • (Hazra, Martins, Silva, & Pombeiro, 2015): This research demonstrates the use of sulfonated Schiff base copper(II) complexes as catalysts in the oxidation of alcohols. The study could suggest potential catalytic applications for benzenesulfonic acid derivatives in organic synthesis.
  • Synthesis and Cathodic Cleavage :

    • (Nyassé, Grehn, Ragnarsson, Maia, Monteiro, Leito, Koppel, & Koppel, 1995): The paper discusses the synthesis and electrochemical cleavage of substituted benzenesulfonamides, relevant for selective deprotection in chemical syntheses, indicating the utility of benzenesulfonic acid derivatives in electrochemical applications.
  • Azo Coupling Products :

    • (Pr̆ikryl, Černý, Bělohlavová, Macháček, & Lyčka, 2007): This study focuses on the reaction of benzisothiazole derivatives with amines, leading to azo compounds. Such reactions are crucial in dye and pigment chemistry, indicating applications in colorant synthesis.
  • Desulfurization Products in Photochemical Processes :

    • (You, 1995): The paper examines the reaction of benzenesulfonic acid with sulfur trioxide, relevant to the study of sulfo derivatives in chemical synthesis and industrial processes.

properties

IUPAC Name

5-amino-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O8S2/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24/h1-8H,15H2,(H,19,20,21)(H,22,23,24)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBWBMDGBCKAQU-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-

CAS RN

119-72-2
Record name 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 5-amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-amino-2-[2-(4-nitro-2-sulphophenyl)vinyl]benzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-AMINO-4'-NITROSTILBENE-2,2'-DISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-
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Q & A

Q1: What are the common applications of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid?

A1: 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid (ANSD) is a key intermediate in the production of various dyes and fluorescent whitening agents (FWAs) [, , ]. These FWAs are commonly used in detergents, paper, and textile industries to enhance the appearance of whiteness and brightness. [, ]

Q2: Are there methods to determine the presence and quantity of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid in complex mixtures?

A2: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to both qualitatively and quantitatively determine the presence of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid within reaction mixtures, even in the presence of related compounds like 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNSDA) and 4,4′-diaminostilbene-2,2′-disulfonic acid (DASDA) [].

Q3: What challenges arise during the industrial production and purification of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid?

A4: The recovery of valuable byproducts like 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNS) and 4,4′-diaminostilbene-2,2′-disulfonic acid (DSD), as well as the purification of 4-Amino-4'-nitrostilbene-2,2′-disulfonic acid itself, present significant challenges during production []. Understanding the solubility of these compounds under varying conditions of pH, temperature, and ionic strength is crucial for optimizing yield and purity [].

Q4: Can mass spectrometry be used to identify 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid and its derivatives?

A5: Yes, electrospray ionization mass spectrometry (ESI-MS), specifically in negative ion mode, allows for the determination of the molecular mass of 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid and its related compounds through the detection of [M-H]- ions []. Furthermore, tandem mass spectrometry (MS/MS) experiments provide structural information by analyzing the fragment ions generated from the parent ion [].

Q5: Are there environmental concerns associated with 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid and its related compounds?

A6: While the provided research focuses on synthesis and analysis, the presence of these compounds in industrial wastewater [] raises concerns about their potential impact on aqueous environments. Further research is needed to understand the ecotoxicological effects and develop strategies for mitigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.